1-methyl-6-(morpholin-4-yl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a phenyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step synthetic routesThe reaction conditions often involve the use of strong bases, such as sodium hydride (NaH) or cesium carbonate (Cs2CO3), in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes such as cell proliferation and apoptosis. The compound’s ability to bind to multiple receptors and modulate their activity contributes to its diverse biological effects .
Comparison with Similar Compounds
1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also exhibits significant antiproliferative activities and inhibits tubulin polymerization.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds show good inhibitory effects with IC50 values comparable to those of 1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE.
The uniqueness of 1-METHYL-6-(MORPHOLIN-4-YL)-N-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H18N6O |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
1-methyl-6-morpholin-4-yl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18N6O/c1-21-15-13(11-17-21)14(18-12-5-3-2-4-6-12)19-16(20-15)22-7-9-23-10-8-22/h2-6,11H,7-10H2,1H3,(H,18,19,20) |
InChI Key |
CILVARSBNGPPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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